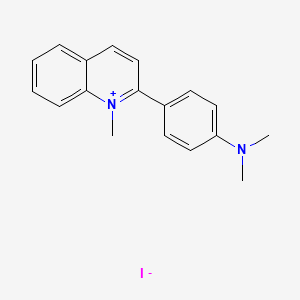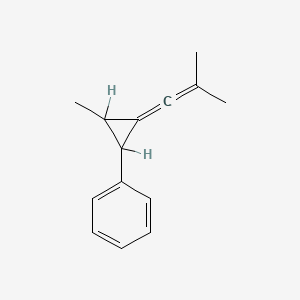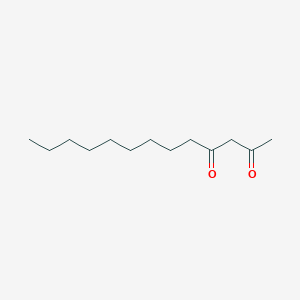
2,4-Tridecanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Tridecanedione, also known as tridecane-2,4-dione, is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol It is a diketone, meaning it contains two ketone groups located at the 2nd and 4th positions of the tridecane chain
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Tridecanedione can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride . Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the diketone can be prepared by the acetylation of 2-heptanone with ethyl acetate and sodium amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the diketone, followed by purification processes such as distillation and recrystallization.
化学反应分析
Types of Reactions: 2,4-Tridecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,4-Tridecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: this compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,4-Tridecanedione exerts its effects involves interactions with molecular targets and pathways. As a diketone, it can form complexes with metal ions and participate in coordination chemistry. Additionally, its reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or activation in biological systems .
相似化合物的比较
2,4-Pentanedione: A smaller diketone with similar reactivity but different physical properties.
2,4-Heptanedione: Another diketone with a slightly longer carbon chain.
2,4-Nonanedione: A diketone with a longer carbon chain, offering different solubility and reactivity characteristics.
Uniqueness: 2,4-Tridecanedione is unique due to its longer carbon chain, which influences its solubility, melting point, and reactivity compared to shorter diketones. This makes it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
25276-80-6 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
tridecane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14/h3-11H2,1-2H3 |
InChI 键 |
QAXKYAIESKANJL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
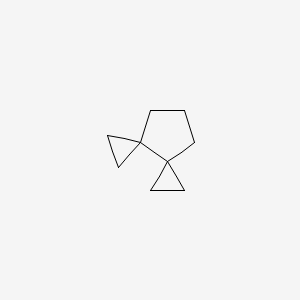
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
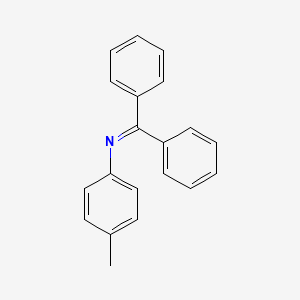
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
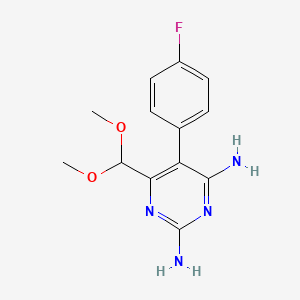
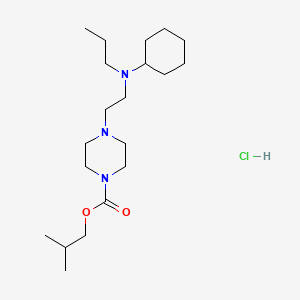
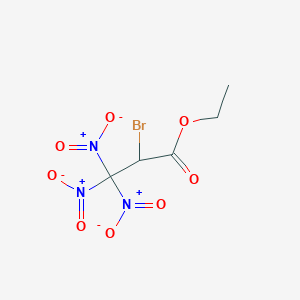
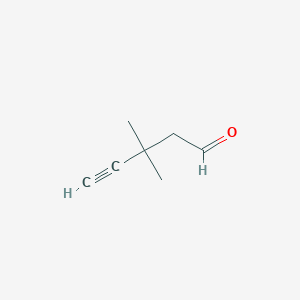

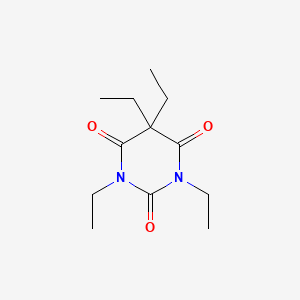
![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
